2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine
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Overview
Description
2,4-dimethyl-decahydro-pyrido[1,2-a][1,4]diazepin-4-ylamine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a fused pyridine and diazepine ring system. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-decahydro-pyrido[1,2-a][1,4]diazepin-4-ylamine can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves a four-component domino reaction, which includes cyclization through γ-selective C–C bond formation, intramolecular Michael addition, and ring-opening of a pyranone ring under refluxing conditions . This method offers high yields and functional group tolerance, making it practical for gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves the use of easily available raw materials and inexpensive catalysts. The open-air reaction setup and wide functional group tolerance make the developed methodology suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-decahydro-pyrido[1,2-a][1,4]diazepin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, THF, DMF.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the parent compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-decahydro-pyrido[1,2-a][1,4]diazepin-4-ylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Benzo[e]pyrimido-[5,4-b][1,4]diazepin-6(11H)-one: A potent and selective inhibitor of Big MAP Kinase 1.
Uniqueness
2,4-dimethyl-decahydro-pyrido[1,2-a][1,4]diazepin-4-ylamine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62175-92-2 |
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Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,4-dimethyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepin-4-amine |
InChI |
InChI=1S/C11H23N3/c1-11(12)8-13(2)7-10-5-3-4-6-14(10)9-11/h10H,3-9,12H2,1-2H3 |
InChI Key |
OWAWNSQMIKKQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2CCCCN2C1)C)N |
Origin of Product |
United States |
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